(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine
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Overview
Description
(S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with a butyl group and a 3,5-dichlorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Substitution with Butyl Group: The butyl group is introduced via an alkylation reaction using butyl halides under basic conditions.
Introduction of 3,5-Dichlorobenzyl Group: The final step involves the substitution of the pyrrolidine ring with the 3,5-dichlorobenzyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways. For instance, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-2-amine
- N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-4-amine
- N-Butyl-N-(3,5-dichlorophenyl)pyrrolidin-3-amine
Uniqueness
(S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
820981-40-6 |
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Molecular Formula |
C15H22Cl2N2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C15H22Cl2N2/c1-2-3-6-19(15-4-5-18-10-15)11-12-7-13(16)9-14(17)8-12/h7-9,15,18H,2-6,10-11H2,1H3/t15-/m0/s1 |
InChI Key |
PUIMVIFUBMVRIV-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCN(CC1=CC(=CC(=C1)Cl)Cl)[C@H]2CCNC2 |
Canonical SMILES |
CCCCN(CC1=CC(=CC(=C1)Cl)Cl)C2CCNC2 |
Origin of Product |
United States |
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